![molecular formula C28H23N3 B14181592 9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole CAS No. 856411-07-9](/img/structure/B14181592.png)
9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-3,6-bis[2-(pyridin-2-yl)ethenyl]-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transport abilities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3,6-bis[2-(pyridin-2-yl)ethenyl]-9H-carbazole typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form the carbon-carbon bonds between the carbazole core and the pyridine rings. This reaction often employs palladium catalysts and requires specific conditions such as inert atmosphere, appropriate solvents (e.g., toluene or DMF), and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethyl-3,6-bis[2-(pyridin-2-yl)ethenyl]-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
9-Ethyl-3,6-bis[2-(pyridin-2-yl)ethenyl]-9H-carbazole has a wide range of scientific research applications:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Materials Science: Employed in the creation of advanced materials with high thermal stability and charge transport capabilities.
Biological Research: Investigated for potential use in biosensors and other biochemical applications.
Medicinal Chemistry: Explored for its potential therapeutic properties, including anti-fibrotic activities.
Mécanisme D'action
The mechanism of action of 9-Ethyl-3,6-bis[2-(pyridin-2-yl)ethenyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s ability to transport holes and its photophysical properties are crucial. The nitrogen atoms in the pyridine rings and the carbazole core play a significant role in these interactions, facilitating charge transfer and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(9-octyl-9H-carbazole-2-yl)pyridine
- 3,5-Bis(9-octyl-9H-carbazole-3-yl)pyridine
- 2,6-Bis(2,7-dimethyl-9H-carbazol-9-yl)pyridine
- 2,6-Bis(3,6-dimethyl-9H-carbazol-9-yl)pyridine
Uniqueness
9-Ethyl-3,6-bis[2-(pyridin-2-yl)ethenyl]-9H-carbazole is unique due to its specific structural configuration, which provides a balance of photophysical properties and thermal stability. This makes it particularly suitable for applications in OLEDs and other optoelectronic devices .
Propriétés
Numéro CAS |
856411-07-9 |
|---|---|
Formule moléculaire |
C28H23N3 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
9-ethyl-3,6-bis(2-pyridin-2-ylethenyl)carbazole |
InChI |
InChI=1S/C28H23N3/c1-2-31-27-15-11-21(9-13-23-7-3-5-17-29-23)19-25(27)26-20-22(12-16-28(26)31)10-14-24-8-4-6-18-30-24/h3-20H,2H2,1H3 |
Clé InChI |
ZYOVLZTXDNHABO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C=CC3=CC=CC=N3)C4=C1C=CC(=C4)C=CC5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



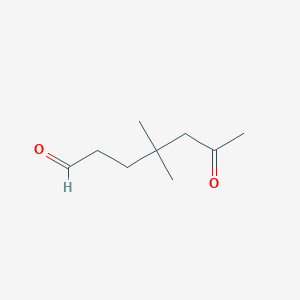
![4-[Hydroxy(phenyl)methyl]non-4-en-3-one](/img/structure/B14181516.png)

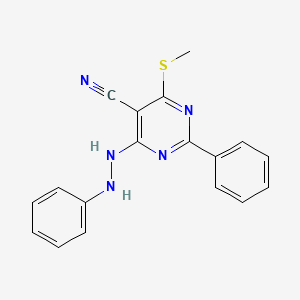

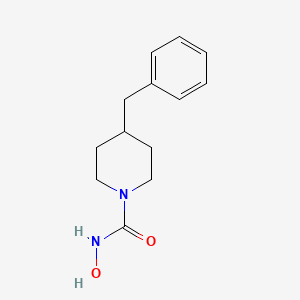
![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)

![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one](/img/structure/B14181561.png)

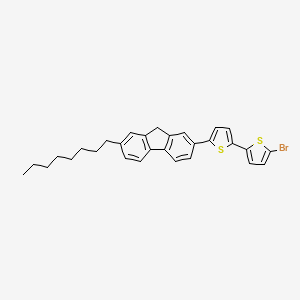
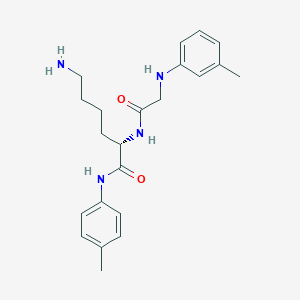
![Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B14181589.png)
